

An In-Depth Technical Guide to GT-055: A Novel β -Lactamase Inhibitor

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Compound of Interest

Compound Name: GT-055

Cat. No.: B14913460

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Introduction

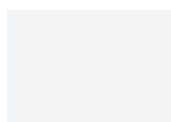
GT-055, also known as LCB18-055, is a novel, broad-spectrum, non- β -lactam β -lactamase inhibitor belonging to the diazabicyclooctane class.^[1] Developed by LegoChem Biosciences and Geom Therapeutics, it is primarily designed to be co-administered with the novel siderophore cephalosporin, GT-1 (LCB10-0200), to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.^{[2][3]} This technical guide provides a comprehensive overview of the available data on **GT-055**, including its mechanism of action, in vitro and in vivo activity, and a summary of experimental methodologies.

Core Compound Details

Feature	Description
Compound Name	GT-055
Alternative Name	LCB18-055[1]
Chemical Class	Diazabicyclooctane[1]
Mechanism of Action	1. Inhibition of serine β -lactamases. 2. Intrinsic antibacterial activity via binding to Penicillin-Binding Protein 2 (PBP2).
Primary Partner Agent	GT-1 (LCB10-0200), a siderophore cephalosporin[3]
Therapeutic Target	Multidrug-resistant Gram-negative bacterial infections

Chemical Structure

The chemical structure of **GT-055** is depicted below.



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Caption: Chemical Structure of **GT-055** (LCB18-055).

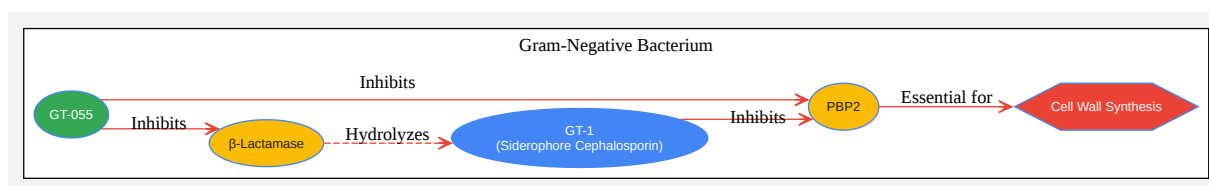
Mechanism of Action

GT-055 exhibits a dual mechanism of action, a key characteristic that enhances its therapeutic potential.

- β -Lactamase Inhibition:** As a diazabicyclooctane, **GT-055** effectively inhibits a broad spectrum of serine β -lactamases. These enzymes are a primary mechanism of resistance in Gram-negative bacteria, hydrolyzing and inactivating β -lactam antibiotics. By inhibiting these enzymes, **GT-055** restores the efficacy of its partner β -lactam, GT-1.

- **Intrinsic Antibacterial Activity:** Unlike many other β -lactamase inhibitors, **GT-055** possesses inherent antibacterial properties. This activity is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in bacterial cell wall synthesis. This dual action contributes to the potent synergy observed when **GT-055** is combined with GT-1.

The proposed mechanism of action is illustrated in the following diagram:



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Caption: Dual mechanism of action of **GT-055** in combination with GT-1.

In Vitro Activity

The in vitro efficacy of **GT-055**, both alone and in combination with GT-1, has been evaluated against a range of multidrug-resistant Gram-negative pathogens. The data is primarily presented as Minimum Inhibitory Concentrations (MICs).

Table 1: In Vitro Activity of **GT-055** and GT-1/**GT-055** Combination against Key Gram-Negative Pathogens

Organism	Resistance Mechanism	GT-055 Alone MIC (µg/mL)	GT-1 Alone MIC (µg/mL)	GT-1/GT-055 (1:1) MIC (µg/mL)	Comparator (e.g., Meropenem) MIC (µg/mL)
E. coli	ESBL-producing	2 - 8	0.25 - >32	≤0.06 - 2	0.06 - >32
K. pneumoniae	KPC-producing	>32	0.12 - >32	0.25 - 8	0.25 - >32
P. aeruginosa	Multidrug-resistant	>32	0.12 - 8	0.12 - 8	0.25 - >32
A. baumannii	Carbapenem-resistant	>32	0.5 - 16	0.5 - 16	2 - >32

Note: Data compiled from multiple sources. MIC ranges can vary based on specific isolates and testing conditions.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the efficacy of the GT-1/GT-055 combination in murine infection models.

Table 2: Summary of In Vivo Efficacy of GT-1/GT-055

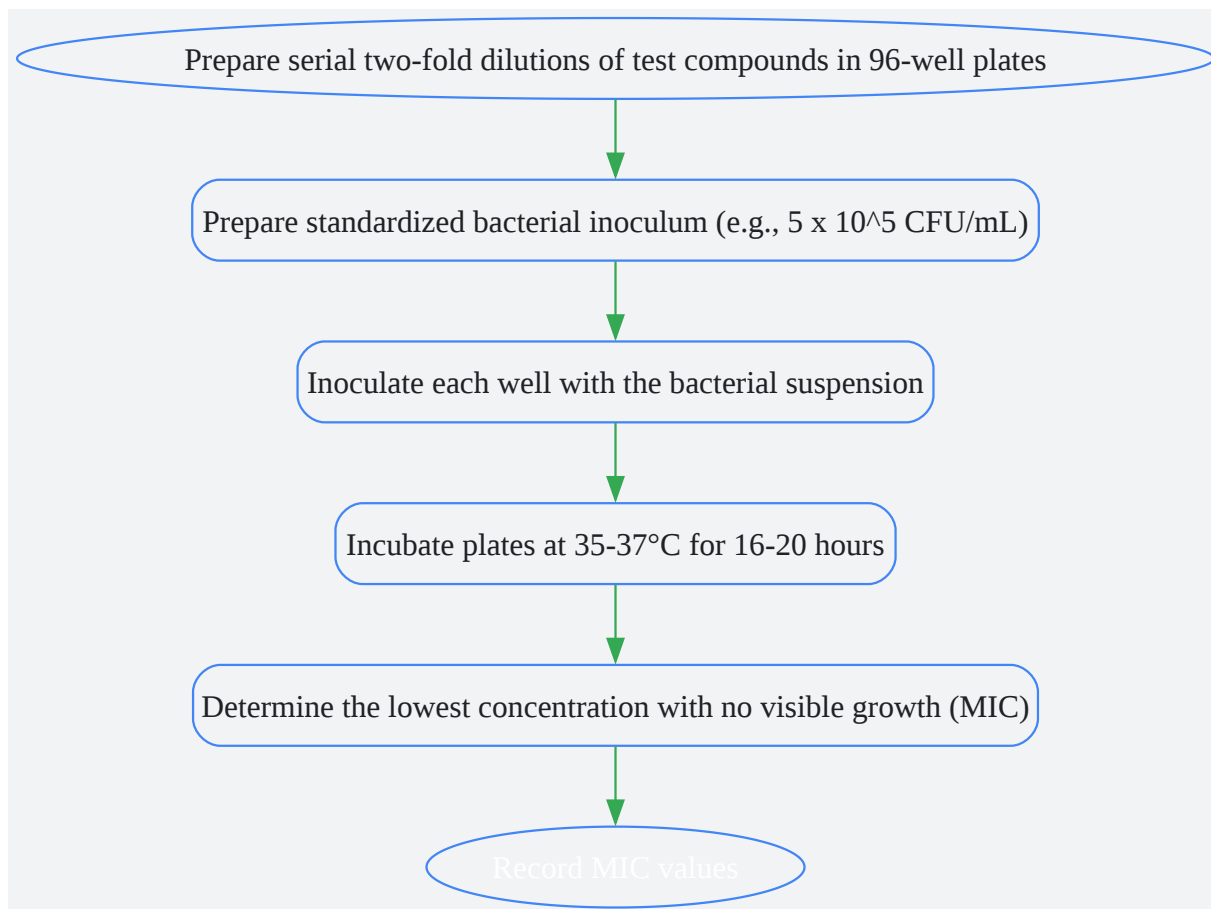
Animal Model	Pathogen	Infection Type	Treatment Regimen	Key Findings
Mouse	Yersinia pestis	Aerosol-induced plague	GT-1/GT-055	Equivalent efficacy to ciprofloxacin in preventing mortality.[1]
Mouse	P. aeruginosa	Thigh infection	GT-1/GT-055	Significant reduction in bacterial burden.
Mouse	A. baumannii	Thigh infection	GT-1/GT-055	Demonstrated efficacy against carbapenem-resistant strains.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **GT-055** and its combination with GT-1 is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination:



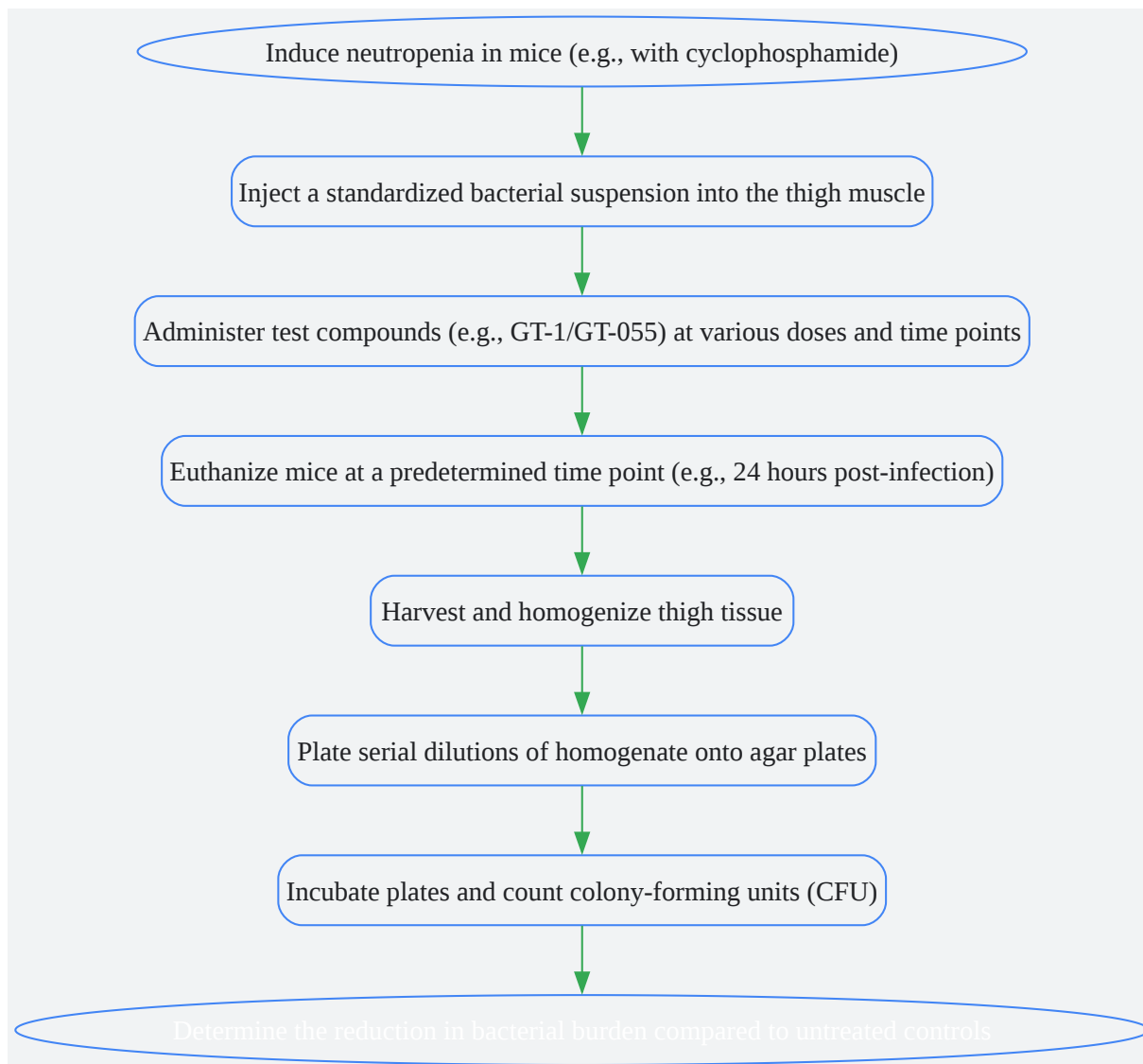
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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vivo Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy of new antimicrobial agents.

Workflow for Murine Thigh Infection Model:



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Caption: Workflow for the murine thigh infection model.

Clinical Development

As of the latest available information, **GT-055** is in the preclinical development stage. Its partner compound, GT-1, was slated to enter Phase 1 clinical trials.[4] Further announcements from Geom Therapeutics or LegoChem Biosciences will be necessary to ascertain the current clinical status of the GT-1/**GT-055** combination.

Conclusion

GT-055 is a promising novel β -lactamase inhibitor with a unique dual mechanism of action that includes intrinsic antibacterial activity. In combination with the siderophore cephalosporin GT-1, it demonstrates potent in vitro and in vivo activity against a broad range of challenging Gram-negative pathogens, including those resistant to last-resort antibiotics like carbapenems. The continued development of this combination therapy holds significant potential for addressing the urgent medical need for new treatments for serious multidrug-resistant bacterial infections. Further studies are required to fully elucidate its kinetic parameters against a wider array of β -lactamases and to advance it through clinical trials.

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References

- 1. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and GT-055, a broad-spectrum β -lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LegoChem, Geom Therapeutics signs technology transfer accord < Bio < Article - KBR [koreabiomed.com]
- 3. Leaks in the Pipeline: a Failure Analysis of Gram-Negative Antibiotic Development from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geom Therapeutics To Present Data From Antibiotic Drug Development Programs At ASM Microbe [prnewswire.com]
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